methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
The compound contains several functional groups, including a triazole ring, a sulfonamide group, and an ester group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group . Esters are derived from carboxylic acids and an alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The properties of the compound would be influenced by these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and ester groups could enhance its solubility in polar solvents .Scientific Research Applications
Piperidine Derivatives and Triazole Compounds in Scientific Research
Pharmacological Characterization of κ-Opioid Receptor Antagonists
Piperidine derivatives have been studied for their high affinity and selectivity towards κ-opioid receptors (KORs), showing potential for the treatment of depression and addiction disorders. For instance, one compound demonstrated antidepressant-like efficacy, attenuated behavioral effects of stress, and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).
Synthetic Approaches to Heterocyclic Compounds
Research has also focused on the synthesis of triazole derivatives, which are significant in developing new pharmaceuticals and materials. For example, a one-pot, three-component approach has been described for synthesizing quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, highlighting the method's efficiency and high yield (Ladani & Patel, 2015).
Antihypertensive Agents
Methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives have been synthesized and evaluated as potential antihypertensive α-blocking agents, showcasing the chemical versatility and therapeutic potential of these compounds (Abdel-Wahab et al., 2008).
Corrosion Inhibition
Triazole derivatives, such as Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been studied for their corrosion inhibition properties on mild steel in acidic solutions. This research highlights the industrial applications of such compounds in protecting metals against corrosion (Elazhary et al., 2019).
Molecular Structure and Cytotoxicity Assays
Triazole compounds have been synthesized and their structures confirmed via crystallography, with cytotoxicity assays indicating potential for further biological applications (Ahmed et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S2/c1-23-16(21-22-19(23)30-13-17(25)29-2)12-20-18(26)14-6-8-15(9-7-14)31(27,28)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUJOYEVJVHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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